
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide” were not found, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, general methods for the synthesis of piperazine derivatives involve various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Drug Candidates
Research has led to the synthesis of new heterocyclic derivatives, including those related to the structure of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide, aimed at treating Alzheimer’s disease. These compounds have shown promise in inhibiting the acetylcholinesterase enzyme, a target for Alzheimer’s therapy, suggesting their potential as drug candidates for this debilitating condition (Rehman et al., 2018).
Antidiabetic Drug Candidates
Another significant application is in the development of antidiabetic drug candidates. Derivatives bearing a piperidine moiety, akin to the core structure of this compound, have been synthesized and shown to exhibit α-glucosidase inhibitory activity. This activity is crucial for managing blood sugar levels in diabetic patients, highlighting the compound’s relevance in developing new antidiabetic therapies (Nafeesa et al., 2019).
Anticancer Research
A pivotal area of application is anticancer research. Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. This research underscores the compound's potential in crafting novel anticancer agents, providing a foundation for future therapeutic developments (Mallesha et al., 2012).
Antimicrobial and Antifungal Agents
The synthesized compounds related to this compound have also been screened for antimicrobial and antifungal activities. Their effectiveness against various microbial strains indicates the potential for developing new antimicrobial and antifungal agents, addressing the growing concern of resistance to existing medications (Krishnamurthy et al., 2011).
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, a key structural component of this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for the compound .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could affect multiple pathways, depending on its specific targets.
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that this compound may have a variety of potential effects, depending on its specific targets and the biochemical pathways it affects .
Propiedades
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3S/c1-3-15(4-2)18(23)20-8-13-26(24,25)22-11-9-21(10-12-22)17-7-5-6-16(19)14-17/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYNNNWNGPNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

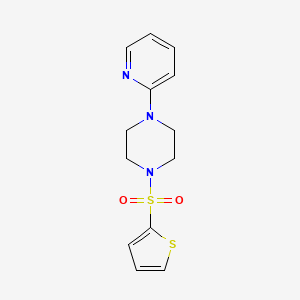
![2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2470117.png)
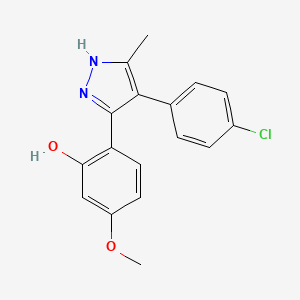
![N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide](/img/structure/B2470119.png)
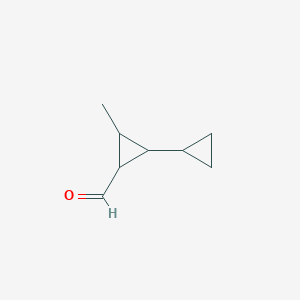

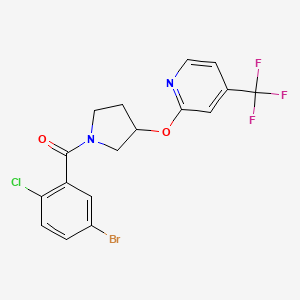
![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)
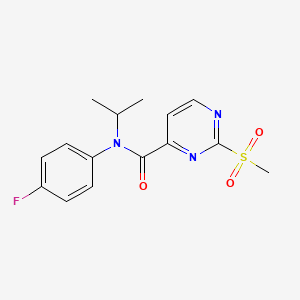

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)